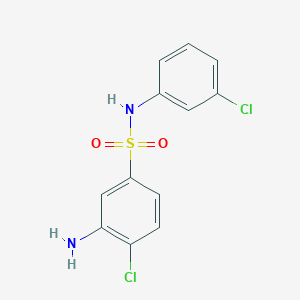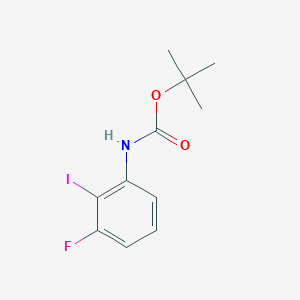
tert-Butyl (3-fluoro-2-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (3-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C11H13FINO2 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . This compound is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-fluoro-2-iodophenyl)carbamate” can be represented by the InChI code: 1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-fluoro-2-iodophenyl)carbamate” include a molecular weight of 337.13 . The compound is a solid at room temperature . More specific properties such as boiling point, melting point, and solubility are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Tert-Butyl (3-fluoro-2-iodophenyl)carbamate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it plays a significant role in the synthesis of omisertinib (AZD9291), a notable drug used in targeted cancer therapy. The synthesis process involves multiple steps like acylation, nucleophilic substitution, and reduction, starting from commercially available precursors, as described in research by Zhao, Guo, Lan, and Xu (2017) (Zhao, Guo, Lan, & Xu, 2017).
Development of Fluorescence Materials
The compound is also employed in the development of novel fluorescence materials. Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence, utilizing derivatives of tert-butyl carbamate. These materials exhibit varied electronic, photophysical, and electrochemical properties, critical for applications in organic electronics and photonics (Huang et al., 2014).
Exploration in Organic Synthesis
In organic synthesis, tert-butyl (3-fluoro-2-iodophenyl)carbamate derivatives are instrumental in creating diverse molecular structures. Crich and Rahaman (2009) highlighted the use of iodoalkyl tert-butyl carbonates and carbamates for free-radical addition, leading to high-yield synthesis of lactones or lactams substituted in the alpha-position (Crich & Rahaman, 2009).
Fluorous Synthesis Applications
Pardo, Cobas, Guitián, and Castedo (2001) investigated fluorous derivatives of tert-butyl alcohol, including tert-butyl (3-fluoro-2-iodophenyl)carbamate, as protective reagents in fluorous synthesis. These reagents are efficient for protecting and immobilizing various functional groups, a vital process in creating complex molecules (Pardo, Cobas, Guitián, & Castedo, 2001).
Atmospheric CO2 Fixation Research
In the context of environmental chemistry, tert-butyl hypoiodite (t-BuOI), derived from tert-butyl carbamates, is used for atmospheric CO2 fixation. Takeda et al. (2012) developed a process involving unsaturated amines to efficiently convert CO2 into cyclic carbamates, contributing to carbon capture and utilization strategies (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Antibacterial and Anthelmintic Activities
Research on tert-butyl (3-fluoro-2-iodophenyl)carbamate derivatives also extends to their potential biological activities. Sanjeevarayappa et al. (2015) synthesized and evaluated such a derivative for in vitro antibacterial and anthelmintic activities, although they found the compound to exhibit moderate efficacy in these applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIBNJTUQCQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-fluoro-2-iodophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)
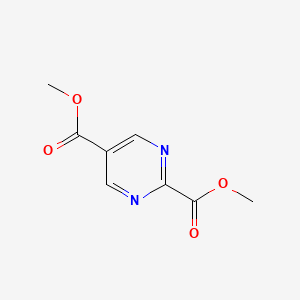
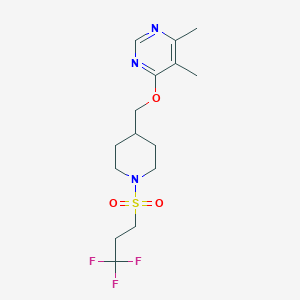
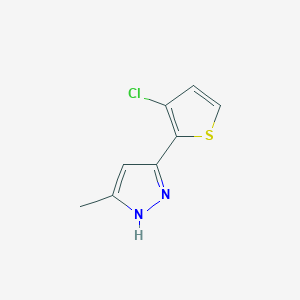
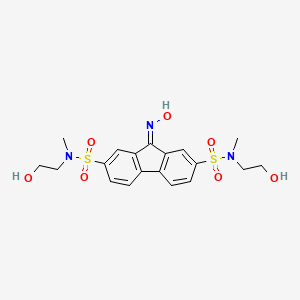
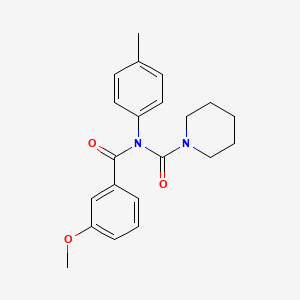
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)
![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)
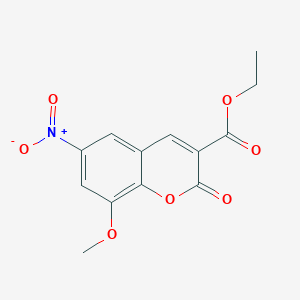
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2665268.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)
